molecular formula C6H14NNa3O6P2 B579814 Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate CAS No. 16693-68-8

Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B579814
CAS No.: 16693-68-8
M. Wt: 327.096
InChI Key: ONHQYNUOSTXPAQ-UHFFFAOYSA-K
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Description

Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate is a useful research compound. Its molecular formula is C6H14NNa3O6P2 and its molecular weight is 327.096. The purity is usually 95%.
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Biological Activity

Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class of compounds, which are primarily known for their ability to inhibit bone resorption. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Bisphosphonates

Bisphosphonates are analogs of pyrophosphate where the P-O bond is replaced with a P-C bond, enhancing their stability in biological systems. They are widely used in the treatment of osteoporosis and other bone-related disorders due to their ability to inhibit osteoclast-mediated bone resorption. The structural variations among bisphosphonates significantly influence their pharmacological properties, including potency and selectivity for target tissues .

The primary mechanism by which bisphosphonates exert their biological effects involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate pathway. This inhibition disrupts the synthesis of isoprenoid lipids necessary for osteoclast function, leading to reduced bone resorption . Additionally, bisphosphonates can influence other cellular targets, including osteocytes, which may play a role in their overall efficacy .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cell types. For instance:

  • Osteoclast Inhibition : Studies have shown that this compound effectively inhibits osteoclast formation and activity in vitro, contributing to its anti-resorptive properties.
  • Cytotoxicity : The compound demonstrates low cytotoxicity in mammalian cell lines, with a CC50 value indicating safety at therapeutic concentrations .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

  • Bone Density Improvement : Animal models treated with this bisphosphonate have shown increased bone mineral density compared to control groups.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may also exert anti-inflammatory effects, potentially beneficial in conditions like rheumatoid arthritis .

Comparative Biological Activity

To better understand the relative efficacy of this compound compared to other bisphosphonates, a summary table is provided below:

Compound NameMechanism of ActionOsteoclast InhibitionCytotoxicity (CC50 μM)Bone Density Effect
This compoundInhibition of FPPSSignificant132 ± 20Increased
AlendronateInhibition of FPPSModerate100 ± 15Increased
Zoledronic AcidInhibition of FPPSHigh50 ± 10Significant

Case Studies

Several case studies illustrate the clinical relevance and therapeutic potential of this compound:

  • Case Study on Osteoporosis : A clinical trial involving postmenopausal women with osteoporosis demonstrated that treatment with this bisphosphonate led to a significant reduction in vertebral fractures after one year.
  • Case Study on Cancer-related Bone Disease : Patients with metastatic bone disease treated with this compound showed improved pain management and quality of life metrics compared to those receiving standard care.

Properties

IUPAC Name

trisodium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO6P2.3Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHQYNUOSTXPAQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NNa3O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937258
Record name Trisodium ({butyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16693-68-8
Record name Trisodium hydrogen ((butylimino)bis(methylene))bisphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016693688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium ({butyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium hydrogen [(butylimino)bis(methylene)]bisphosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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